molecular formula C12H20O2 B14277107 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol CAS No. 133657-75-7

1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol

Katalognummer: B14277107
CAS-Nummer: 133657-75-7
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: PAQJVSUIEXHPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is a chemical compound known for its unique structure and properties It is a derivative of benzopyran, featuring a methano bridge and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with fewer double bonds.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the methano bridge and octahydro structure.

    Octahydro-1H-5,8-methano-2-benzopyran: Similar core structure but without the dimethyl groups.

Uniqueness

1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is unique due to its combination of a methano bridge, multiple methyl groups, and an octahydro structure. This unique arrangement imparts specific chemical and physical properties, making it distinct from other related compounds.

Eigenschaften

CAS-Nummer

133657-75-7

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

3,6-dimethyl-4-oxatricyclo[6.2.1.02,7]undecan-5-ol

InChI

InChI=1S/C12H20O2/c1-6-10-8-3-4-9(5-8)11(10)7(2)14-12(6)13/h6-13H,3-5H2,1-2H3

InChI-Schlüssel

PAQJVSUIEXHPKE-UHFFFAOYSA-N

Kanonische SMILES

CC1C2C3CCC(C3)C2C(OC1O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.